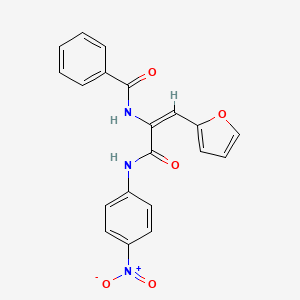

N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide

Description

N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a synthetic acrylamide derivative featuring a furan ring, a 4-nitrophenylamino group, and a benzamide moiety. Its design integrates structural motifs associated with biological activity, including π-conjugated systems and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C20H15N3O5 |

|---|---|

Molecular Weight |

377.3 g/mol |

IUPAC Name |

N-[(E)-1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide |

InChI |

InChI=1S/C20H15N3O5/c24-19(14-5-2-1-3-6-14)22-18(13-17-7-4-12-28-17)20(25)21-15-8-10-16(11-9-15)23(26)27/h1-13H,(H,21,25)(H,22,24)/b18-13+ |

InChI Key |

TZRLLDCWRLRDRT-QGOAFFKASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of aniline derivatives, followed by coupling with the furan ring.

Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting benzoyl chloride with an amine group in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Furanones and carboxylic acids.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound’s core structure (furan-propenamide-benzamide) is shared with multiple analogs. Key variations arise from substituents on the aromatic rings and the amide side chains:

Notes:

- TMB = Trimethoxybenzamide; DMB = Dimethoxybenzamide .

Physical Properties

Key Observations :

- Methoxy-substituted analogs (e.g., 4a, 2b) exhibit higher melting points (>220°C) compared to thiazole derivatives (~215°C), suggesting stronger intermolecular interactions (e.g., H-bonding) in methoxy-rich structures .

- The nitro group’s impact on melting point remains unclear due to missing data for the target compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

- Target Compound: Expected NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and NO₂ (~1520 cm⁻¹) stretches.

- 4a : NH (3320 cm⁻¹), C=O (1685 cm⁻¹), C=C (1600 cm⁻¹).

- 3b : NH (3280 cm⁻¹), C=O (1690 cm⁻¹), C-Br (650 cm⁻¹).

NMR Data:

Key Insight : The nitro group in the target compound is expected to deshield adjacent protons, causing downfield shifts in ¹H-NMR compared to methoxy or chloro analogs .

Biological Activity

N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide, a compound featuring a furan ring and a nitrophenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The furan moiety is known for its role in biological interactions, particularly in the inhibition of DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Inhibition of DNA Methylation

- A study demonstrated that derivatives of similar compounds exhibited potent inhibition of DNMTs, leading to reactivation of silenced genes in cancer cells. The most active derivative showed an EC50 value of 0.9 μM against DNMT3A, indicating significant potential for therapeutic applications in epigenetic modulation .

- Cytotoxic Effects

- Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.